molecular formula C6H8O8P2 B12963478 (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid

(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid

Cat. No.: B12963478
M. Wt: 270.07 g/mol
InChI Key: QYXKUSUCLNSBKE-UHFFFAOYSA-N
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Description

(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is an organic compound characterized by the presence of two hydroxyl groups and two phosphonic acid groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid typically involves the reaction of a phenol derivative with a phosphonating agent. One common method is the reaction of 2,3-dihydroxyphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 100°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phosphonic acid groups can chelate metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

  • (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid
  • (2,3-Dihydroxy-1,4-benzenediphosphonic acid)

Comparison: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is unique due to the specific positioning of its hydroxyl and phosphonic acid groups on the phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid has different reactivity due to the position of the hydroxyl groups, which can influence its interaction with enzymes and other molecular targets .

Properties

Molecular Formula

C6H8O8P2

Molecular Weight

270.07 g/mol

IUPAC Name

(2,3-dihydroxy-4-phosphonophenyl)phosphonic acid

InChI

InChI=1S/C6H8O8P2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14)

InChI Key

QYXKUSUCLNSBKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1P(=O)(O)O)O)O)P(=O)(O)O

Origin of Product

United States

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